![molecular formula C12H9N3O B2408379 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phénol CAS No. 859500-99-5](/img/structure/B2408379.png)
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 4-position.
Applications De Recherche Scientifique
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary targets of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol appear to be diverse, depending on the specific derivative of the compound. Some studies have identified potential targets such as falcipain-2 , an enzyme associated with the malaria-causing parasite Plasmodium falciparum . Other research has suggested that derivatives of this compound may act as inhibitors of c-Met/VEGFR-2 kinases , which are involved in cancer cell growth and survival .
Mode of Action
For instance, when acting as a falcipain-2 inhibitor , it may prevent the parasite Plasmodium falciparum from breaking down hemoglobin, a process necessary for the parasite’s survival . When acting as a c-Met/VEGFR-2 kinase inhibitor , it may interfere with signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol are likely to be related to its targets. For example, by inhibiting falcipain-2, it could disrupt the life cycle of Plasmodium falciparum, affecting the parasite’s ability to cause malaria . By inhibiting c-Met/VEGFR-2 kinases, it could interfere with signaling pathways involved in cell growth, survival, and angiogenesis, potentially slowing the progression of certain types of cancer .
Pharmacokinetics
One study suggested that certain derivatives of this compound exhibited favorable pharmacodynamic and pharmacokinetic attributes in dogs .
Result of Action
The result of the action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol can vary depending on the specific derivative and target. Some derivatives have shown promising antimalarial activity in vitro , while others have demonstrated anti-tumor activity against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction can be carried out under mild conditions, often at room temperature, and is facilitated by the presence of a suitable catalyst . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods that are efficient and cost-effective. These methods often utilize readily available starting materials and aim to minimize the number of purification steps required .
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyridines, and various substituted phenol derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer and antibacterial properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its ability to interact with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDIQUOFZQEJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408296.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)
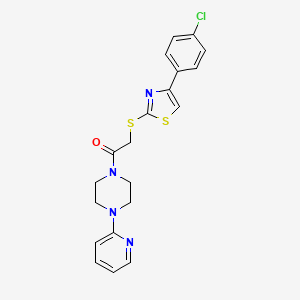
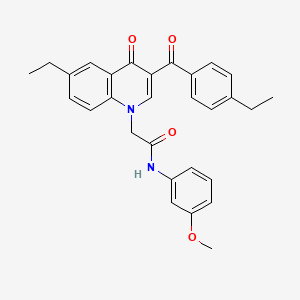
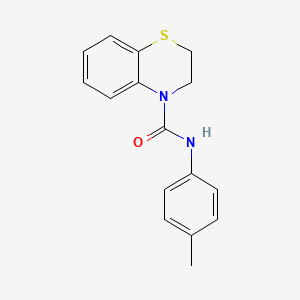
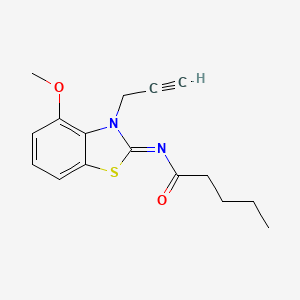
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)
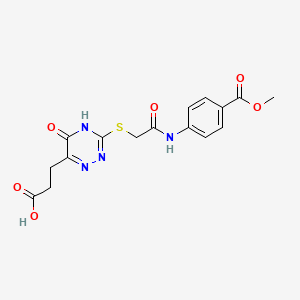
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

